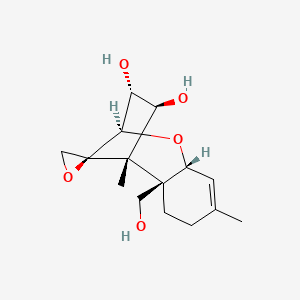
蛇曲醇衍生物安圭啶
描述
Anguidine is a trichothecene mycotoxin with potent teratogenic effects, known for inhibiting protein synthesis, which leads to the death of rapidly proliferating cells. It has applications in various biochemical research areas and has been explored for its potential in cancer treatment (Definitions, 2020).
Synthesis Analysis
The synthesis of Anguidine deriv scirpentriol and related compounds like Verrucarin A and 3α‐Hydroxyverrucarin A has been accomplished starting from verrucarol and diacetoxyscirpenol (anguidine). This synthesis process involves the use of (E, Z)-muconic half ester and a derivative of verrucarinic acid (Mohr et al., 1982).
Molecular Structure Analysis
Structural modifications of anguidin have been extensively studied. Around 60 derivatives of anguidin have been prepared, focusing on modifications at various positions like 3, 4, 8-10, and 15. These structural modifications have been analyzed to evaluate their antitumor activities (Kaneko et al., 1982).
Chemical Reactions and Properties
Anguidine has been shown to induce various biochemical reactions, particularly as a protein synthesis inhibitor, leading to cell cycle arrest. This property has been utilized to study its effects on the cytotoxic activity of chemotherapeutic agents, making it a valuable probe for investigating drug-induced lethal injury (Teodori et al., 1981).
Physical Properties Analysis
The physical properties of anguidine and its derivatives are closely tied to their molecular structure. Specific modifications at key positions in the molecule can lead to significant changes in its physical behavior and solubility, impacting its biological activity and efficacy in various applications.
Chemical Properties Analysis
The chemical properties of Anguidine deriv scirpentriol, particularly its interactions with biological systems, are a focus of many studies. Its role as an inhibitor of protein synthesis, and its interaction with DNA-reactive antineoplastic agents, highlight its unique chemical properties and potential utility in cancer research (Hromas et al., 1983).
科学研究应用
抗肿瘤活性
蛇曲醇衍生物安圭啶及其类似物已被研究其抗肿瘤活性,特别是在白血病中。研究发现,某些结构特征,如 15 位上的乙酰氧基官能团,对其抑制小鼠白血病的有效性至关重要 (Claridge, Schmitz, 和 Bradner, 2004)。
蛋白质合成抑制和对其他药物的增效
安圭啶被称为一种能抑制蛋白质合成起始的镰刀霉素真菌毒素,导致快速增殖细胞死亡。此外,它可以增强或保护其他药物的细胞毒性作用,使其成为治疗包括癌症在内的各种疾病的联合疗法的潜在候选者 (Definitions, 2020)。
增强脑肿瘤细胞中顺铂的疗效
已证明安圭啶可以增强顺铂对人脑肿瘤细胞的作用。这种增效具有重要意义,可以使安圭啶与顺铂联合用于脑肿瘤治疗的有效辅助手段 (Hromas 和 Yung, 2004)。
加工谷物和豆类中存在
已研究谷物和豆类产品中是否存在一种形式的安圭啶的双乙酰氧基雪腐烯醇 (DAS)。这项研究对于了解通过食物来源接触安圭啶的可能性非常重要 (Omurtag 等人,2007)。
作用机制
Scirpentriol, also known as ANGUIDINE DERIV SCIRPENTRIOL, YDE8TG6S26, Anguidine deriv scirpentriol, Scirpenetriol, or scirpenol, is a type-A trichothecene toxin produced by several species of Fusarium fungi . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Scirpentriol.
Target of Action
It is known that scirpentriol is a type-a trichothecene toxin, which generally targets protein synthesis in eukaryotic cells .
Mode of Action
It is known that type-a trichothecene toxins, like scirpentriol, inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking the elongation of the polypeptide chain .
Biochemical Pathways
Scirpentriol and its derivatives affect the protein synthesis pathway in eukaryotic cells. By inhibiting protein synthesis, these toxins can disrupt various downstream cellular processes, leading to cell death .
Pharmacokinetics
It is known that scirpentriol and its derivatives can be absorbed and distributed in various tissues after ingestion .
Result of Action
The inhibition of protein synthesis by Scirpentriol can lead to various cellular effects, including cell death. This can result in toxic responses in several species .
Action Environment
The production and accumulation of Scirpentriol by Fusarium fungi can be influenced by various environmental factors, including substrate type, temperature, and water content . These factors can affect the action, efficacy, and stability of Scirpentriol.
安全和危害
未来方向
属性
IUPAC Name |
(1S,2R,7R,9R,10R,11S,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10,11-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O5/c1-8-3-4-14(6-16)9(5-8)20-12-10(17)11(18)13(14,2)15(12)7-19-15/h5,9-12,16-18H,3-4,6-7H2,1-2H3/t9-,10-,11-,12-,13-,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEBOIUZEXXBGH-HRJXPNSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H]([C@H]([C@H]([C@@]34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2270-41-9 | |
| Record name | Scirpentriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002270419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SCIRPENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDE8TG6S26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of scirpentriol?
A1: Scirpentriol primarily targets the ribosomes, specifically the peptidyl transferase center located on the 60S ribosomal subunit. [, , , ]
Q2: How does scirpentriol binding to ribosomes affect cellular processes?
A2: Binding of scirpentriol to ribosomes inhibits protein synthesis. [, , , ] This disruption of protein synthesis has cascading effects on various cellular functions, ultimately leading to cell death.
Q3: Does the degree of acetylation of scirpentriol influence its toxicity?
A3: Yes, research suggests that the degree of acetylation significantly impacts scirpentriol's toxicity. For instance, 4,15-diacetoxyscirpenol, a diacetylated derivative, was found to be more toxic than scirpentriol in chick, brine shrimp, and guinea pig models. [] Generally, a free hydroxyl group at the 3-position is linked to higher toxicity. []
Q4: What is the molecular formula and weight of scirpentriol?
A4: Scirpentriol has the molecular formula C15H22O5 and a molecular weight of 282.33 g/mol. []
Q5: Is there any available spectroscopic data for scirpentriol?
A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) data, have been used to characterize scirpentriol and its derivatives. [, , ] Specific spectroscopic details can be found in the cited research papers.
Q6: Is there information available regarding the material compatibility and stability of scirpentriol under various conditions?
A6: The provided research papers primarily focus on scirpentriol's biological activity and toxicological profile. There is limited information on its material compatibility and stability under various conditions. Further research is needed in this area.
Q7: Does scirpentriol exhibit any catalytic properties?
A7: Scirpentriol is not known to possess any catalytic properties. Its primary mode of action is through binding to ribosomes and inhibiting protein synthesis. [, , , ]
Q8: How do structural modifications of scirpentriol influence its activity and potency?
A9: Research suggests that the presence and position of acetyl groups significantly influence the toxicity of scirpentriol. [, , , ] Generally, a free hydroxyl group at the C-3 position is associated with increased toxicity. [] Additionally, acetylation at the C-4 and C-15 positions also affects the overall toxicity. For a detailed understanding of the SAR, referring to the cited research papers is recommended.
Q9: Are there any established formulation strategies to enhance scirpentriol's stability, solubility, or bioavailability?
A9: The provided research papers do not focus on formulating scirpentriol. As a mycotoxin, the research primarily focuses on its detection, analysis, and toxicological implications.
Q10: What are the regulatory guidelines regarding scirpentriol exposure in food and feed?
A12: While specific regulations for scirpentriol might vary between countries, many regulatory bodies, including the European Food Safety Authority (EFSA), have established maximum residue limits (MRLs) for various trichothecenes, including scirpentriol, in food and feed. [] These regulations aim to minimize human and animal exposure to these mycotoxins.
Q11: How is scirpentriol absorbed, distributed, metabolized, and excreted (ADME) in animals?
A13: Studies in swine show that orally administered scirpentriol is rapidly absorbed and metabolized, primarily through deacetylation to monoacetoxyscirpenol and further to scirpentriol. [, ] Urinary excretion of the parent compound is minimal, indicating efficient metabolism. []
Q12: What is the half-life of scirpentriol in animals?
A14: Research indicates a rapid clearance of scirpentriol and its metabolites from the blood serum of pigs, with a detection window of only 24 hours post-administration. [] This suggests a relatively short half-life, although precise values may vary depending on the species and dose.
Q13: Has scirpentriol demonstrated any therapeutic potential in preclinical or clinical settings?
A13: The provided scientific research primarily focuses on the toxicological profile and negative impacts of scirpentriol as a mycotoxin. There is no mention of any therapeutic applications for this compound.
Q14: Are there known mechanisms of resistance to scirpentriol in fungal species or other organisms?
A16: While the research papers provided do not explicitly discuss scirpentriol resistance mechanisms, some studies suggest that certain fungal species might possess detoxification mechanisms, potentially involving enzymatic transformations or efflux pumps, to counteract the toxic effects of trichothecenes. [] Further research is needed to elucidate specific resistance mechanisms associated with scirpentriol.
Q15: What are the known toxic effects of scirpentriol in animals and humans?
A17: Scirpentriol, like other trichothecenes, exhibits a range of toxic effects, primarily targeting rapidly dividing cells in the gastrointestinal tract, immune system, and skin. [, , , ] Observed effects in poultry include mouth lesions, abnormal feathering, growth inhibition, and immune suppression. [, , ]
Q16: Are there any long-term health effects associated with chronic scirpentriol exposure?
A18: While the research primarily focuses on acute toxicity, chronic exposure to low levels of scirpentriol and other trichothecenes raises concerns about potential long-term health effects, including immune dysfunction and an increased risk of certain cancers. [] Further research is needed to fully understand the long-term consequences of chronic exposure.
Q17: When was scirpentriol first isolated and characterized?
A27: Scirpentriol was first isolated and characterized in the 1960s from cultures of Fusarium equiseti. [] Since then, numerous studies have investigated its occurrence, biosynthesis, toxicological profile, and analytical detection methods.
Q18: How do different scientific disciplines collaborate in scirpentriol research?
A28: Scirpentriol research involves collaboration between various disciplines, including mycology, toxicology, analytical chemistry, food science, and veterinary medicine. This interdisciplinary approach is crucial for understanding the complex interplay between scirpentriol-producing fungi, contaminated food and feed, and the health of animals and humans. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



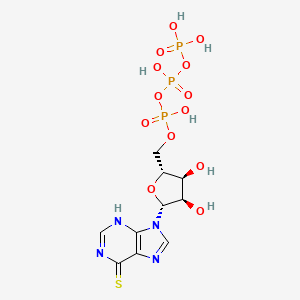
![1-Azabicyclo[2.2.2]octan-3-yl-bis(3,4-dimethylphenyl)methanol](/img/structure/B1226697.png)
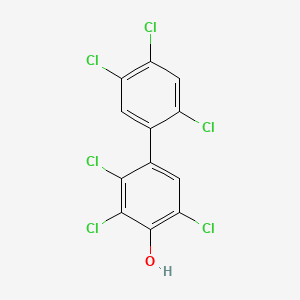
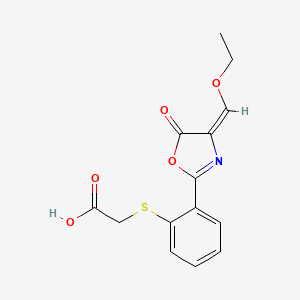
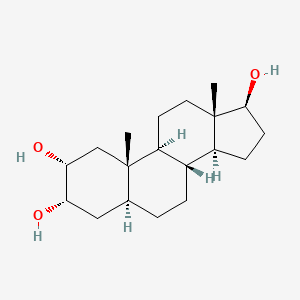
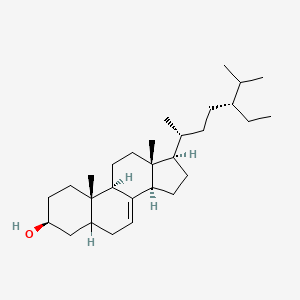
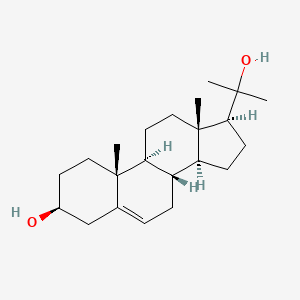
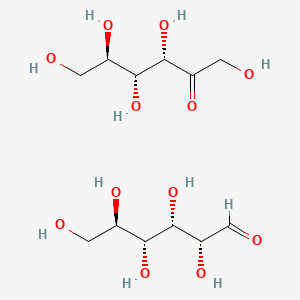

![2-(1,2-Benzoxazol-3-yl)-3-[2-(2-piperidin-1-ylethoxy)phenyl]prop-2-enenitrile](/img/structure/B1226711.png)

![N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]cyclohexanecarboxamide](/img/structure/B1226715.png)
![N-cyclopentyl-2-[[2-[5-(4-fluorophenyl)-2-tetrazolyl]-1-oxoethyl]-(2-furanylmethyl)amino]hexanamide](/img/structure/B1226716.png)
